2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
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Overview
Description
2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzylidene group, hydrazino linkage, and multiple aromatic rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the oxoacetyl group. Finally, the resulting compound is coupled with N-phenylbenzamide under suitable reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine or amine derivatives.
Scientific Research Applications
2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and aromatic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-(4-ethoxyphenyl)benzamide
- 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-(4-methylphenyl)benzamide
- 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-(2-fluorophenyl)benzamide
Uniqueness
The uniqueness of 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
765911-29-3 |
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Molecular Formula |
C24H22N4O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide |
InChI |
InChI=1S/C24H22N4O5/c1-32-20-13-12-16(14-21(20)33-2)15-25-28-24(31)23(30)27-19-11-7-6-10-18(19)22(29)26-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,26,29)(H,27,30)(H,28,31)/b25-15+ |
InChI Key |
PIDVNUJXZLJRFP-MFKUBSTISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
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